

## Thioridazine Administration in a Murine Model of Tuberculosis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



# For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the administration of **thioridazine** in a murine model of tuberculosis (TB). The information compiled herein is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy of **thioridazine** as a potential anti-TB agent.

### Introduction

**Thioridazine**, a phenothiazine derivative and a repurposed antipsychotic drug, has demonstrated significant activity against both drug-susceptible and multidrug-resistant Mycobacterium tuberculosis (Mtb) strains.[1][2][3][4][5][6] Its proposed multi-mechanistic action, including the inhibition of bacterial efflux pumps and interference with key metabolic pathways, makes it a compelling candidate for adjunctive therapy in TB treatment.[4][5][7] Murine models of TB are crucial for the preclinical evaluation of **thioridazine**, providing insights into its in vivo efficacy, optimal dosing, and potential synergistic effects with existing anti-TB drugs.

## **Quantitative Data Summary**

The efficacy of **thioridazine** in murine models of tuberculosis has been quantified in several studies. The following tables summarize the key findings regarding the reduction in bacterial load, measured in Colony Forming Units (CFU), in the lungs of infected mice.



Table 1: Thioridazine Monotherapy in Murine Models of Tuberculosis

| Mouse<br>Strain | Mtb<br>Strain              | Infection<br>Route &<br>Dose           | Thioridazi<br>ne Dose     | Treatmen<br>t Duration | Mean Log10 CFU Reductio n in Lungs (vs. Control) | Referenc<br>e |
|-----------------|----------------------------|----------------------------------------|---------------------------|------------------------|--------------------------------------------------|---------------|
| BALB/c          | H37Rv<br>(Susceptibl<br>e) | Intratrache<br>al<br>(2.5x10^5<br>CFU) | 32<br>mg/kg/day<br>(oral) | 2 months               | ~4.4                                             | [1][2][3]     |
| BALB/c          | H37Rv<br>(Susceptibl<br>e) | Intratrache<br>al<br>(2.5x10^5<br>CFU) | 70<br>mg/kg/day<br>(oral) | 2 months               | ~4.4                                             | [1][2][3]     |
| BALB/c          | MDR<br>Clinical<br>Isolate | Intratrache<br>al<br>(2.5x10^5<br>CFU) | 32<br>mg/kg/day<br>(oral) | 2 months               | Significant<br>decrease                          | [2]           |
| BALB/c          | MDR<br>Clinical<br>Isolate | Intratrache<br>al<br>(2.5x10^5<br>CFU) | 70<br>mg/kg/day<br>(oral) | 2 months               | ~2.4                                             | [1][2][3]     |
| BALB/c          | H37Rv                      | Intraperiton<br>eal (10^6<br>CFU)      | 0.5 mg/day                | 30 days                | >5                                               | [8]           |
| BALB/c          | H37Rv                      | Intraperiton<br>eal (10^6<br>CFU)      | 0.5 mg/day                | 300 days               | ~8                                               | [8][9]        |





Table 2: Thioridazine in Combination Therapy in Murine Models of Tuberculosis



| Mouse<br>Strain | Mtb<br>Strain              | Infection<br>Route &<br>Dose | Treatmen<br>t<br>Regimen                                                                            | Treatmen<br>t Duration | Key<br>Findings                                                              | Referenc<br>e |
|-----------------|----------------------------|------------------------------|-----------------------------------------------------------------------------------------------------|------------------------|------------------------------------------------------------------------------|---------------|
| BALB/c          | H37Rv<br>(Susceptibl<br>e) | Aerosol<br>(~10^4<br>CFU)    | Rifampicin (10 mg/kg) + Isoniazid (10 mg/kg) + Pyrazinami de (150 mg/kg) + Thioridazin e (32 mg/kg) | 2 months               | Significant<br>synergistic<br>effect (6.2<br>vs 5.9 log<br>CFU<br>reduction) | [1]           |
| BALB/c          | Latent TB<br>Model         | -                            | Isoniazid +<br>Thioridazin<br>e                                                                     | -                      | Accelerate<br>d<br>clearance<br>of bacilli                                   | [10]          |
| BALB/c          | Latent TB<br>Model         | -                            | Rifampicin<br>+<br>Thioridazin<br>e                                                                 | -                      | More robust bacillary clearance (>3 log vs >2 log CFU reduction)             | [10]          |
| BALB/c          | H37Rv<br>(Acute)           | Aerosol<br>(~10^4<br>CFU)    | Rifampin (10 mg/kg) + Isoniazid (10 mg/kg) + Pyrazinami de (150 mg/kg) + Thioridazin                | 1 month                | Additional<br>0.439<br>log10 CFU<br>reduction                                | [11]          |



|        |                  |                           | e (25<br>mg/kg)                                                       |          |                                                    |      |
|--------|------------------|---------------------------|-----------------------------------------------------------------------|----------|----------------------------------------------------|------|
| BALB/c | H37Rv<br>(Acute) | Aerosol<br>(~10^4<br>CFU) | Rifampin (10 mg/kg) + Isoniazid (10 mg/kg) + Thioridazin e (25 mg/kg) | 3 months | Greater killing activity compared to RIF-INH alone | [11] |

## **Experimental Protocols**

The following are detailed methodologies for key experiments involving the administration of **thioridazine** in a murine model of tuberculosis.

### **Murine Model of Pulmonary Tuberculosis**

- Animal Model: Female BALB/c mice, 6-8 weeks of age, are commonly used.[2]
- M. tuberculosis Strain: Virulent laboratory strains such as H37Rv or clinical multidrugresistant isolates are utilized.[2]
- Infection Procedure (Intratracheal):
  - Culture Mtb in an appropriate medium (e.g., Youman's modification of Proskauer/Beck medium).[2]
  - Prepare a bacterial suspension in phosphate-buffered saline (PBS) containing 0.05%
     Tween 80.[2]
  - Adjust the suspension to the desired concentration (e.g., 2.5x10<sup>5</sup> viable bacteria in 100 μl of PBS).
  - Anesthetize mice via intraperitoneal injection of an appropriate anesthetic (e.g., 56 mg/kg thiopental).[2]



- Surgically expose the trachea through a small midline incision.
- Inject the bacterial suspension directly into the trachea.
- Suture the incision and monitor the mice until they recover from anesthesia.
- Infection Procedure (Aerosol):
  - Use a calibrated inhalation exposure system to deliver a specific number of CFU per mouse lung (e.g., ~10^4 CFU).[11]

### **Thioridazine Administration**

- Drug Preparation: Dissolve thioridazine in distilled water to the desired concentration.[2][3]
- Route of Administration: Oral gavage using an intragastric cannula is a standard method.[2]
   [3]
- Dosage: Dosages can range from 25 mg/kg to 70 mg/kg daily.[1][2][3][11][12] A humanequivalent dose has been determined to be 25 mg/kg in mice.[12]
- Treatment Schedule: Daily administration for a specified duration, typically ranging from one to several months.[1][2][3] Treatment is often initiated several weeks post-infection to allow for the establishment of a chronic infection.[2][3]

### **Assessment of Efficacy**

- Primary Outcome Measure: Bacterial load in the lungs, quantified as Colony Forming Units (CFU).
- Procedure:
  - At specified time points, euthanize mice from each treatment and control group.
  - Aseptically remove the lungs.
  - Homogenize the lung tissue in PBS with 0.05% Tween 80.
  - Prepare serial dilutions of the lung homogenates.



- Plate the dilutions on appropriate agar medium (e.g., Middlebrook 7H11).
- Incubate the plates at 37°C for 3-4 weeks.
- Count the number of colonies to determine the CFU per lung.
- Secondary Outcome Measures:
  - Histopathology: Assess the extent of lung tissue damage and inflammation.
  - Survival Analysis: Monitor and record the survival rates of mice in each group over the course of the experiment.

# Diagrams Experimental Workflow





Click to download full resolution via product page

Caption: Experimental workflow for evaluating **thioridazine** in a murine TB model.



# Proposed Mechanisms of Thioridazine Action against M. tuberculosis



Click to download full resolution via product page

Caption: Multi-target mechanisms of **thioridazine** against M. tuberculosis.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

• 1. The antipsychotic thioridazine shows promising therapeutic activity in a mouse model of multidrug-resistant tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

### Methodological & Application





- 2. The Antipsychotic Thioridazine Shows Promising Therapeutic Activity in a Mouse Model of Multidrug-Resistant Tuberculosis PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.plos.org [journals.plos.org]
- 4. Thioridazine: A Non-Antibiotic Drug Highly Effective, in Combination with First Line Anti-Tuberculosis Drugs, against Any Form of Antibiotic Resistance of Mycobacterium tuberculosis Due to Its Multi-Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Thioridazine: A Non-Antibiotic Drug Highly Effective, in Combination with First Line Anti-Tuberculosis Drugs, against Any Form of Antibiotic Resistance of Mycobacterium tuberculosis Due to Its Multi-Mechanisms of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iv.iiarjournals.org [iv.iiarjournals.org]
- 9. The Curative Activity of Thioridazine on Mice Infected with Mycobacterium tuberculosis | In Vivo [iv.iiarjournals.org]
- 10. Chemotherapeutic efficacy of thioridazine as an adjunct drug in a murine model of latent tuberculosis PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sterilizing Activity of Thioridazine in Combination with the First-Line Regimen against Acute Murine Tuberculosis PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thioridazine | Working Group for New TB Drugs [newtbdrugs.org]
- To cite this document: BenchChem. [Thioridazine Administration in a Murine Model of Tuberculosis: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15617058#thioridazine-administration-in-a-murine-model-of-tuberculosis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com